

# sAJM589: Application Notes and Protocols for Laboratory Use

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## Compound of Interest

Compound Name: sAJM589

Cat. No.: B15584697

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## Introduction

**sAJM589** is a novel small molecule inhibitor that targets the proto-oncogene MYC, a transcription factor that is dysregulated in a majority of human cancers.[1] MYC is a master regulator of cellular proliferation, differentiation, and apoptosis.[1] It exerts its function by forming a heterodimer with its obligate partner, MAX (MYC-associated factor X), which then binds to E-box DNA sequences to activate the transcription of target genes.[1][2] The interaction between MYC and MAX is essential for its oncogenic activity, making it a prime target for therapeutic intervention.[1][3] **sAJM589** was identified through high-throughput screening and potently disrupts the MYC-MAX heterodimer, leading to the suppression of MYC's transcriptional activity and a reduction in MYC protein levels.[2][4] This document provides detailed application notes and protocols for the use of **sAJM589** in a laboratory setting.

## Mechanism of Action

**sAJM589** directly inhibits the protein-protein interaction between the basic helix-loop-helix leucine zipper (bHLH-LZ) domains of MYC and MAX.[2] By preventing the formation of the MYC-MAX heterodimer, **sAJM589** effectively abrogates MYC's ability to bind to the E-box sequences in the promoter regions of its target genes.[2] This disruption of MYC's transcriptional function leads to a downstream impact on cell cycle progression, resulting in a potent anti-proliferative effect in cancer cells that are dependent on MYC.[2] Furthermore, the

disruption of the MYC-MAX complex by **sAJM589** has been observed to decrease MYC protein levels, potentially by promoting its ubiquitination and subsequent degradation.[\[1\]](#)[\[4\]](#)

## Data Presentation

### Quantitative Data Summary

The following tables summarize the key quantitative data for **sAJM589** from in vitro assays.

Table 1: Biochemical and Cellular Activity of **sAJM589**[\[3\]](#)

Parameter	Value	Cell Line/System
IC50 (MYC-MAX Disruption)	1.8 ± 0.03 µM	PCA-based HTS
IC50 (Cellular Proliferation)	1.9 ± 0.06 µM	P493-6 (Burkitt lymphoma)
IC50 (Cellular Proliferation)	>20 µM	P493-6 (with tetracycline)

Table 2: Proliferation Inhibition of **sAJM589** in Various Cancer Cell Lines[\[5\]](#)

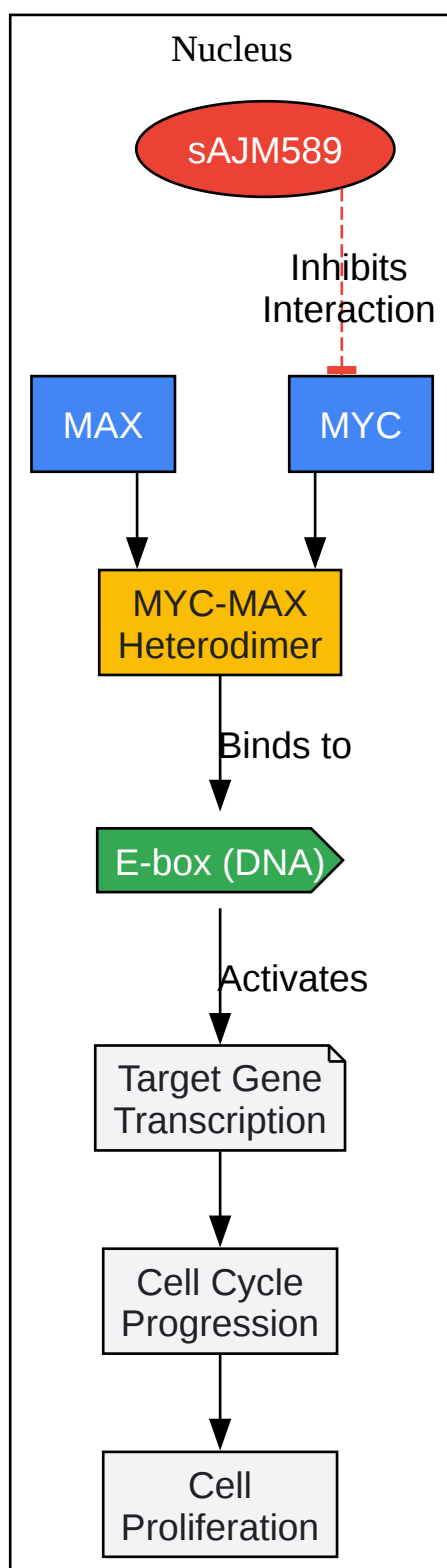
Cell Line	IC50
P493-6	0.8 - 2 µM
Ramos	0.8 - 2 µM
HL-60	0.8 - 2 µM
KG1a	0.8 - 2 µM

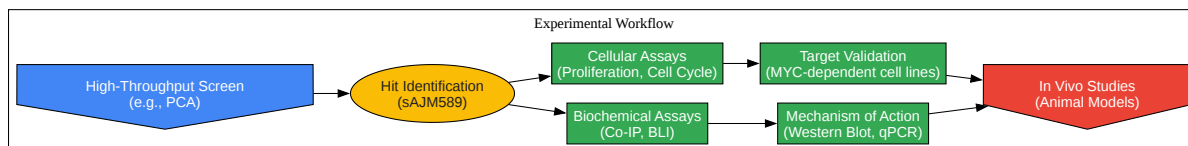
Table 3: Selectivity of **sAJM589**[\[3\]](#)

Interaction	Effect of sAJM589	Assay
MAX-MAX Homodimerization	No significant inhibition	PCA
JUN-FOS Heterodimerization	No significant inhibition	Co-IP

## Signaling Pathways and Experimental Workflows

### MYC-MAX Signaling Pathway and Inhibition by sAJM589





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